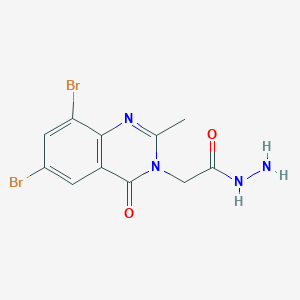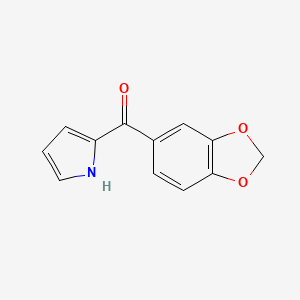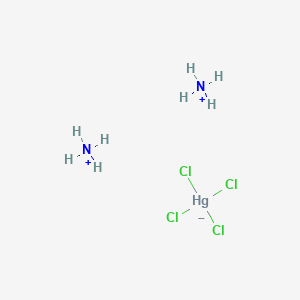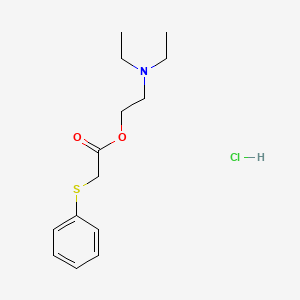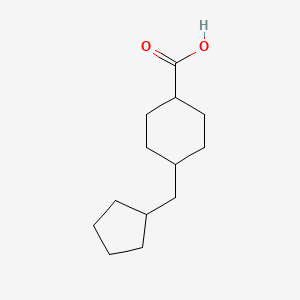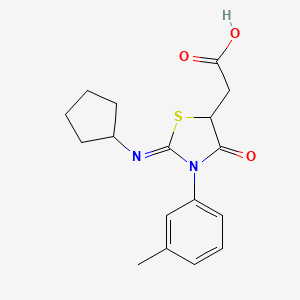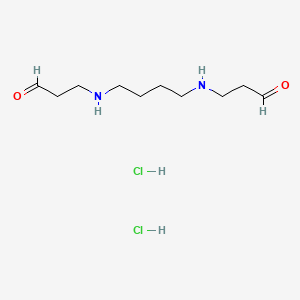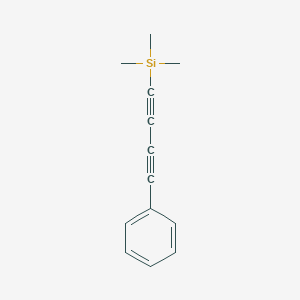
Silane, trimethyl(4-phenyl-1,3-butadiynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of a trimethylsilyl group attached to a 4-phenyl-1,3-butadiyne moiety. It is commonly used in organic synthesis and materials science due to its unique chemical properties.
Métodos De Preparación
The synthesis of Silane, trimethyl(4-phenyl-1,3-butadiynyl)- typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by distillation or chromatography.
Análisis De Reacciones Químicas
Silane, trimethyl(4-phenyl-1,3-butadiynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form silanes using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride.
Substitution reagents: Halogens, organometallic compounds.
Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
Aplicaciones Científicas De Investigación
Silane, trimethyl(4-phenyl-1,3-butadiynyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Silane, trimethyl(4-phenyl-1,3-butadiynyl)- involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the 4-phenyl-1,3-butadiyne moiety. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The 4-phenyl-1,3-butadiyne moiety provides a conjugated system that can undergo various transformations, including cycloaddition and polymerization reactions .
Comparación Con Compuestos Similares
Silane, trimethyl(4-phenyl-1,3-butadiynyl)- can be compared with other similar compounds such as:
Trimethyl(phenylethynyl)silane: This compound has a similar structure but lacks the additional alkyne group, making it less versatile in certain reactions.
Trimethyl(phenyl)silane: This compound lacks the alkyne functionality, limiting its applications in polymerization and cycloaddition reactions.
The uniqueness of Silane, trimethyl(4-phenyl-1,3-butadiynyl)- lies in its ability to undergo a wide range of chemical reactions due to the presence of both the trimethylsilyl group and the 4-phenyl-1,3-butadiyne moiety, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
38177-56-9 |
|---|---|
Fórmula molecular |
C13H14Si |
Peso molecular |
198.33 g/mol |
Nombre IUPAC |
trimethyl(4-phenylbuta-1,3-diynyl)silane |
InChI |
InChI=1S/C13H14Si/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,1-3H3 |
Clave InChI |
CGPGUPRIFVMUCZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


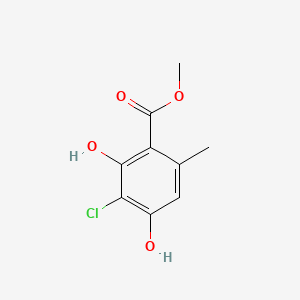
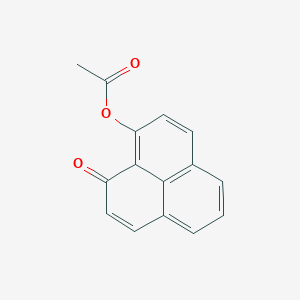
![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
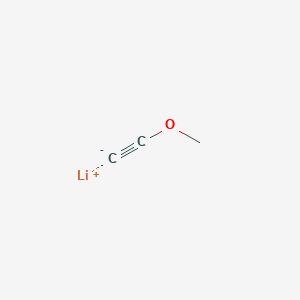
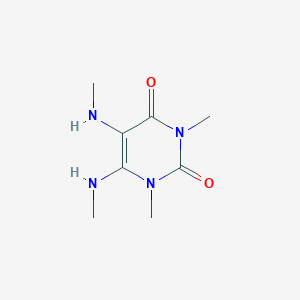
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)
